Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate

Lipophilicity Drug-likeness Membrane permeability

A unique N-Boc-4-arylpyrrolidine-3-amine building block combining a 2-chloro-4-methylphenyl substituent with a trans-pyrrolidine scaffold. Its XLogP3 of 3.1 fills a critical lipophilicity gap between unsubstituted phenyl (XLogP3=2.1) and 4-chlorophenyl (XLogP3=2.7) analogues, enabling systematic logP-driven SAR. The ortho-chloro enables halogen bonding, a feature absent in para-only analogues. TPSA of 50.4 Ų and 2 HBD keep it fragment-like. Verify identity via ¹H NMR (δ 2.5–3.5 ppm pyrrolidine multiplet) and LC-MS to avoid misassignment with the isomeric acetamide (same MW/formula). Supplied ≥95% for non-human research. Request quote.

Molecular Formula C16H23ClN2O2
Molecular Weight 310.82 g/mol
CAS No. 2098008-88-7
Cat. No. B1488720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate
CAS2098008-88-7
Molecular FormulaC16H23ClN2O2
Molecular Weight310.82 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C)Cl
InChIInChI=1S/C16H23ClN2O2/c1-10-5-6-11(13(17)7-10)12-8-18-9-14(12)19-15(20)21-16(2,3)4/h5-7,12,14,18H,8-9H2,1-4H3,(H,19,20)
InChIKeyDJHKNMZVOYKEGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl (4-(2-Chloro-4-Methylphenyl)Pyrrolidin-3-Yl)Carbamate (CAS 2098008-88-7): Compound Identity, Physicochemical Baseline, and Procurement-Relevant Classification


Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate (CAS 2098008-88-7; molecular formula C16H23ClN2O2; molecular weight 310.82 g/mol) is a synthetic small molecule belonging to the class of N-Boc-protected 4-arylpyrrolidine-3-amines [1]. The compound features a pyrrolidine core bearing a 2-chloro-4-methylphenyl substituent at the 4-position and a tert-butyloxycarbonyl (Boc) carbamate protecting group at the 3-amino position. Computed physicochemical properties include an XLogP3-AA value of 3.1, two hydrogen bond donors, three hydrogen bond acceptors, four rotatable bonds, and a topological polar surface area (TPSA) of 50.4 Ų [1]. This compound is primarily utilized as a protected chiral amine building block for medicinal chemistry and chemical biology applications, and is typically supplied at ≥95% purity for non-human research use only [1].

Why Generic Substitution with Other 4-Aryl Pyrrolidine Carbamates Fails: Structural, Physicochemical, and Pharmacophoric Differentiation of Tert-Butyl (4-(2-Chloro-4-Methylphenyl)Pyrrolidin-3-Yl)Carbamate


Scientists who treat 4-aryl-pyrrolidine-3-carbamate derivatives as interchangeable scaffolds risk selecting a compound with materially different lipophilicity, hydrogen-bonding capacity, and steric profile. Even within the same gross chemotype, the identity and position of aryl substituents can shift computed logP by ≥1.0 unit, alter the number of hydrogen bond donors, or change TPSA by >8 Ų—parameters that directly govern membrane permeability, oral absorption, and target engagement [1][2][3][4]. Critically, the target compound shares the exact molecular formula (C16H23ClN2O2) and molecular weight (310.82 g/mol) with the structurally unrelated compound 2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, creating a tangible risk of structural misassignment during procurement if identity is not confirmed by spectroscopic means . The evidence below demonstrates that tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate occupies a narrow, non-substitutable position in physicochemical space among its closest commercially available comparators. It should be noted that only computed physicochemical data are available at present; no direct biological or pharmacological head-to-head studies for this specific compound have been identified in the peer-reviewed literature.

Quantitative Differentiation Evidence for Tert-Butyl (4-(2-Chloro-4-Methylphenyl)Pyrrolidin-3-Yl)Carbamate (CAS 2098008-88-7) Relative to the Closest Available Analogues


XLogP3 Lipophilicity: Intermediate Value of 3.1 Distinguishes Target from Unsubstituted Phenyl (Δ1.0) and 4-Chlorophenyl (Δ0.4) Analogues

The target compound's XLogP3-AA value of 3.1 places it in a distinct lipophilicity window relative to the closest 4-aryl-pyrrolidine-3-carbamate analogues. The unsubstituted phenyl analogue (CID 17998805) has an XLogP3-AA of 2.1, while the 4-chlorophenyl analogue (CID 54594110) has an XLogP3-AA of 2.7, and the N-(3-chlorobenzyl)-pyrrolidin-3-yl analogue (CID 53256242) has an XLogP3-AA of 3.3 [1][2][3]. The target compound therefore occupies an intermediate position: 1.0 log unit above the unsubstituted phenyl, 0.4 log unit above the 4-chlorophenyl, and 0.2 log unit below the N-(3-chlorobenzyl) analogue. This incremental lipophilicity contributed by the ortho-chloro and para-methyl substituents is non-negligible; a ΔlogP of 0.4–1.0 is sufficient to measurably alter membrane partitioning and oral absorption potential in predictive models [4].

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Hydrogen Bond Donor Count: Target (HBD = 2) versus N-(3-Chlorobenzyl) Analogue (HBD = 1) as a Determinant of Permeability and Solubility

The target compound possesses two hydrogen bond donors (one carbamate N–H and one pyrrolidine N–H), as determined by Cactvs 3.4.8.18 computation [1]. In contrast, the N-(3-chlorobenzyl) analogue (CID 53256242), which has an identical molecular formula (C16H23ClN2O2) and molecular weight (310.82 g/mol), possesses only one hydrogen bond donor because the pyrrolidine nitrogen is substituted, eliminating its N–H donor capacity [2]. This difference means that despite sharing identical molecular formula and mass, the target compound and its N-substituted congener are distinguishable by an HBD count of 2 versus 1. The unsubstituted phenyl analogue (CID 17998805) and the 4-chlorophenyl analogue (CID 54594110) also have HBD = 2, but differ in logP and molecular weight as established in Evidence Item 1 and 3 [3][4].

Hydrogen bonding Oral bioavailability Rule of Five Physicochemical profiling

Molecular Weight Differentiation: Target (310.82 Da) Is 48.47 Da Heavier than the Unsubstituted Phenyl Scaffold and 14.03 Da Heavier than the 4-Chlorophenyl Analogue

The target compound's molecular weight of 310.82 g/mol reflects the cumulative mass contribution of the 2-chloro-4-methylphenyl substituent (Cl: +34.97 Da; CH3: +15.03 Da relative to an unsubstituted phenyl ring) [1]. The unsubstituted phenyl analogue (CID 17998805) has a molecular weight of 262.35 g/mol (Δ = -48.47 Da), while the 4-chlorophenyl analogue (CID 54594110) has a molecular weight of 296.79 g/mol (Δ = -14.03 Da) [2][3]. The N-(3-chlorobenzyl) analogue (CID 53256242) has an identical molecular weight (310.82 g/mol), but differs in HBD count, TPSA, and rotatable bond count as shown in adjacent evidence items [4]. These mass differences are large enough to be unambiguously resolved by LC-MS or HRMS, providing an orthogonal identity confirmation method during compound receipt and quality control.

Molecular weight Fragment-based screening Lead-likeness Mass spectrometry

Topological Polar Surface Area: Target TPSA (50.4 Ų) Is 8.8 Ų Higher than the N-(3-Chlorobenzyl) Analogue (41.6 Ų), Matching Only Other Secondary-Amine-Containing 4-Aryl Analogues

The target compound exhibits a TPSA of 50.4 Ų, which is identical to the unsubstituted phenyl analogue (50.4 Ų) and the 4-chlorophenyl analogue (50.4 Ų), reflecting the conserved secondary amine and carbamate functionalities [1][2][3]. In contrast, the N-(3-chlorobenzyl) analogue (CID 53256242) has a TPSA of 41.6 Ų (Δ = -8.8 Ų), because the pyrrolidine nitrogen is tertiary and no longer contributes to polar surface area [4]. The regioisomeric 2-aryl-pyrrolidine (CID 55268484) and benzyl-pyrrolidine (CID 84781079) compounds have TPSA values of only 12 Ų, missing the carbamate oxygen and nitrogen contributions entirely [5][6]. TPSA is a key predictor of passive membrane permeability; the 8.8 Ų difference between the target and its N-substituted congener corresponds to a predicted reduction in oral absorption and CNS penetration, according to the widely adopted model that TPSA should remain below approximately 60–70 Ų for favorable brain exposure but not be excessively low for adequate solubility.

Polar surface area CNS penetration Blood-brain barrier Physicochemical property prediction

Substitution Pattern Orthogonality: 4-(2-Chloro-4-Methylphenyl) versus 2-Aryl and 3-Benzyl Regioisomers as a Determinant of Scaffold Geometry and Synthetic Accessibility

The target compound is characterized by an aryl substituent at the pyrrolidine 4-position with the chloro group at the ortho (2-) position and a methyl group at the para (4-) position of the phenyl ring. Commercially available analogues bearing the same 2-chloro-4-methylphenyl fragment place it at different positions on the pyrrolidine ring: 2-(2-chloro-4-methylphenyl)pyrrolidine (CID 55268484) has the aryl at position 2 (XLogP3 = 2.8, TPSA = 12 Ų, no Boc protection) while 3-[(2-chloro-4-methylphenyl)methyl]pyrrolidine (CID 84781079) features a methylene spacer between the aryl ring and the pyrrolidine 3-position (XLogP3 = 3.1, TPSA = 12 Ų) [1][2]. Neither alternative contains the Boc protecting group, meaning they lack both the synthetic handle for selective deprotection and the hydrogen-bond donor/acceptor profile of the carbamate. The 4-aryl regioisomer places the aryl ring in a geometrically distinct orientation relative to the 3-amino group; such differences are known to substantially impact biological activity in related 4-phenylpyrrolidine-3-carboxamide series, where 3S,4R versus 3R,4S stereochemistry alone can toggle functional activity from agonism (Ki = 11 nM; EC50 = 24 nM) to antagonism (Ki = 8.6 nM; IC50 = 65 nM) at the melanocortin-4 receptor [3].

Regioisomerism Scaffold diversity Structure-activity relationship Fragment libraries

Chemical Identity Risk: Target Shares Molecular Formula and Molecular Weight with a Structurally Unrelated Compound, Requiring Spectroscopic Verification to Avoid Misidentification

The compound 2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide (Santa Cruz Biotechnology catalog sc-342331) has the identical molecular formula C16H23ClN2O2 and molecular weight 310.82 g/mol as the target compound, yet possesses an entirely different core scaffold (a tetrahydrofuran-acetamide) with no pyrrolidine ring . These two compounds are structurally unrelated and would exhibit completely different NMR spectra, retention times, and biological activities. Both are sold as research chemicals; a procurement error—or a vendor mislabeling—that goes undetected by routine mass confirmation alone would introduce a compound with unknown and unpredictable properties into a research workflow. The target compound can be unambiguously distinguished from this potential interferent by ¹H NMR (pyrrolidine ring protons at δ ~2.5–3.5 ppm versus tetrahydrofuran protons at δ ~3.6–4.1 ppm) or by ¹³C NMR (carbamate carbonyl versus acetamide carbonyl) [1].

Chemical identity Quality control Structural misassignment Procurement verification

Recommended Research and Industrial Application Scenarios for Tert-Butyl (4-(2-Chloro-4-Methylphenyl)Pyrrolidin-3-Yl)Carbamate (CAS 2098008-88-7) Based on Quantitative Differentiation Evidence


Orthogonal Intermediate for Parallel SAR Exploration of 4-Aryl-Pyrrolidine-3-Amine Libraries Requiring Precisely Controlled LogP

The target compound's XLogP3 value of 3.1 (Δ 0.4–1.0 above closest 4-aryl analogues) makes it the appropriate choice when a medicinal chemistry program demands a 4-aryl-pyrrolidine-3-amine building block with lipophilicity intermediate between the unsubstituted phenyl and the N-benzyl-substituted scaffolds [1]. In a typical parallel synthesis campaign, researchers can use this compound alongside its unsubstituted phenyl (XLogP3 = 2.1) and 4-chlorophenyl (XLogP3 = 2.7) analogues as a matched-pair series to systematically probe the impact of incremental logP increases on target potency, selectivity, and ADME properties without altering the core scaffold geometry [2][3].

Boc-Protected Chiral Amine Scaffold for Dipeptidyl Peptidase IV (DPP-IV) Inhibitor and Melanocortin-4 Receptor (MC4R) Modulator Lead Optimization

The trans-4-aryl-pyrrolidine-3-carbamate scaffold is an established pharmacophore in DPP-IV inhibitor and MC4R modulator programs [4][5]. In the MC4R context, trans-4-phenylpyrrolidine-3-carboxamide diastereomers have demonstrated potent agonist (Ki = 11 nM; EC50 = 24 nM) and antagonist (Ki = 8.6 nM; IC50 = 65 nM) activity with high receptor subtype selectivity [5]. The target compound, as the Boc-protected 3-amino-4-(2-chloro-4-methylphenyl)pyrrolidine, provides the protected amine precursor for systematic exploration of N-acyl and N-sulfonyl derivatives at the 3-position, enabling SAR around the carboxamide/carbamate/sulfonamide pharmacophore while the 2-chloro-4-methyl substitution pattern offers steric and electronic tuning of the 4-aryl ring not achievable with the unsubstituted phenyl or 4-chlorophenyl parent [1].

QC-Validated Procurement Protocol for Building Block Collections Where Molecular Formula Degeneracy Poses Misassignment Risk

Given that the target compound shares its molecular formula and monoisotopic mass with the structurally unrelated 2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, any research group procuring this compound for a screening library or synthetic sequence should implement a two-point identity confirmation protocol: (i) ¹H NMR verification of the characteristic pyrrolidine C–H multiplet pattern (δ 2.5–3.5 ppm), and (ii) LC-MS with retention time comparison against an authentic standard . This is especially critical in industrial compound management settings where automated registration based on mass alone could silently misassign the structure .

Fragment Elaboration Starting Point for Kinase or GPCR Targeted Libraries Leveraging Halogen Bonding from the Ortho-Chloro Substituent

The ortho-chloro substituent on the 4-aryl ring can participate in halogen bonding interactions with protein backbone carbonyl oxygens or side-chain residues, a non-canonical interaction increasingly exploited in fragment-based drug design to improve binding affinity and selectivity [6]. The target compound, with its TPSA of 50.4 Ų and HBD count of 2, falls within lead-like physicochemical space for fragment elaboration, while the Boc group provides a straightforward deprotection route to the free amine for subsequent diversification. This ortho-chloro geometry is absent from the 4-chlorophenyl analogue (para-substituted only) and the unsubstituted phenyl analogue, making the target compound uniquely suited for exploring halogen bonding SAR at this vector [1][3].

Quote Request

Request a Quote for Tert-butyl (4-(2-chloro-4-methylphenyl)pyrrolidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.